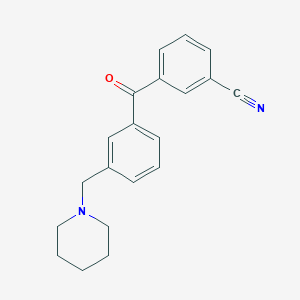

3-Cyano-3'-piperidinomethyl benzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c21-14-16-6-4-8-18(12-16)20(23)19-9-5-7-17(13-19)15-22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASZOAHYSRXXNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643129 | |

| Record name | 3-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-70-6 | |

| Record name | 3-[3-(1-Piperidinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyano-Piperidinomethyl Benzophenone Isomers

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nomenclature of a Niche Chemical Intermediate

The compound "3-Cyano-3'-piperidinomethyl benzophenone" presents an initial ambiguity in its structural definition. Chemical nomenclature relies on precise locants to denote the position of functional groups on a parent structure. In the case of benzophenone, the two phenyl rings are distinguished by primed (') and unprimed numbers. A request for "this compound" could imply several positional isomers. This guide, therefore, addresses this ambiguity by focusing on the most plausible and commercially available isomers that fit this general description. Our investigation has identified three primary isomers, each with a unique Chemical Abstracts Service (CAS) number and distinct structural arrangement. This document will provide a comparative technical overview of these molecules, offering insights into their synthesis, properties, and potential applications as valuable intermediates in medicinal chemistry and materials science.

Core Identifiers and Physicochemical Properties

The benzophenone scaffold, consisting of two phenyl rings attached to a central carbonyl group, is a cornerstone in organic chemistry, with derivatives showing a wide range of biological activities and applications.[1] The introduction of a cyano (C≡N) group, a potent electron-withdrawing group and a key component in many bioactive molecules, and a piperidinomethyl group, which can enhance solubility and act as a pharmacophore, creates a class of compounds with significant potential in drug discovery.[2]

The three isomers under consideration are:

-

3'-Cyano-2-piperidinomethyl benzophenone

-

3-Cyano-4'-piperidinomethyl benzophenone

-

4'-Cyano-3-piperidinomethyl benzophenone

The table below summarizes the core identifiers and known physicochemical properties of these isomers. It is important to note that while molecular formula and weight are constant, the physical properties are expected to differ due to the varied substitution patterns.

| Property | 3'-Cyano-2-piperidinomethyl benzophenone | 3-Cyano-4'-piperidinomethyl benzophenone | 4'-Cyano-3-piperidinomethyl benzophenone |

| CAS Number | 898751-86-5[3] | 898771-08-9[4] | 898792-72-8[5] |

| Molecular Formula | C₂₀H₂₀N₂O[3] | C₂₀H₂₀N₂O[4] | C₂₀H₂₀N₂O[5] |

| Molecular Weight | 304.39 g/mol [3] | 304.39 g/mol | 304.39 g/mol |

| IUPAC Name | (3-cyanophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone | (3-cyanophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone | (4-cyanophenyl)(3-(piperidin-1-ylmethyl)phenyl)methanone |

| SMILES | O=C(C1=CC=CC(C#N)=C1)C2=CC=CC=C2CN3CCCCC3[6] | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N | N#CC1=CC=C(C=C1)C(=O)C2=CC(CN3CCCCC3)=CC=C2 |

| Appearance | Solid (form not specified) | Solid (form not specified) | Solid (form not specified) |

| Purity | Typically >95% (Varies by supplier) | Typically >95% (Varies by supplier) | Typically >95% (Varies by supplier) |

| Solubility | Expected to be soluble in organic solvents like DCM, THF, and alcohols. | Expected to be soluble in organic solvents like DCM, THF, and alcohols. | Expected to be soluble in organic solvents like DCM, THF, and alcohols. |

Note: Detailed experimental data such as melting point, boiling point, and specific solubility values are not widely published and should be determined empirically.

Synthesis and Mechanistic Considerations

Two plausible retrosynthetic pathways are outlined below:

Pathway A: Friedel-Crafts Acylation followed by a Mannich Reaction

This is a classical and versatile approach.[2][7]

Figure 1: Retrosynthetic analysis via Friedel-Crafts acylation.

Pathway B: Suzuki-Miyaura Coupling followed by a Mannich Reaction

This modern cross-coupling approach offers high functional group tolerance.[8][9]

Figure 2: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Experimental Protocol: A Proposed Synthesis for 3-Cyano-4'-piperidinomethyl benzophenone

This protocol is a generalized procedure based on established methodologies and would require optimization for specific substrates and scales.

Step 1: Friedel-Crafts Acylation to form 4'-Methyl-3-cyanobenzophenone

-

To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM), add 3-cyanobenzoyl chloride (1.0 eq) dropwise.

-

Allow the mixture to stir for 15 minutes, then add toluene (1.5 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4'-methyl-3-cyanobenzophenone.

Step 2: Benzylic Bromination

-

Dissolve the 4'-methyl-3-cyanobenzophenone (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the mixture to reflux and irradiate with a UV lamp until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.

-

The crude 4'-(bromomethyl)-3-cyanobenzophenone can often be used in the next step without further purification.

Step 3: Nucleophilic Substitution with Piperidine

-

Dissolve the crude 4'-(bromomethyl)-3-cyanobenzophenone (1.0 eq) in a polar aprotic solvent such as acetonitrile or THF.

-

Add piperidine (2.0-3.0 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, filter off any inorganic salts and concentrate the filtrate.

-

Purify the crude product by column chromatography (silica gel, DCM/methanol gradient) to afford the final product, 3-Cyano-4'-piperidinomethyl benzophenone.

Spectroscopic and Analytical Characterization

A full characterization of these isomers is essential for confirming their identity and purity. While comprehensive public data is limited, the expected spectroscopic features can be predicted. Researchers synthesizing these compounds should perform the following analyses:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons (typically in the range of 7.0-8.5 ppm), the methylene bridge protons (a singlet around 3.5-4.5 ppm), and the piperidine ring protons (broad multiplets between 1.4-2.8 ppm). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR will display signals for the carbonyl carbon (around 195 ppm), the cyano carbon (115-120 ppm), and the various aromatic and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band for the C≡N (nitrile) stretch is expected around 2220-2240 cm⁻¹.

-

A prominent C=O (ketone) stretch should be visible around 1650-1670 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule will also be present.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₂₀H₂₀N₂O).

-

The fragmentation pattern can provide further structural information.

-

Applications in Research and Development

Benzophenone derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][10] The specific combination of the cyano and piperidinomethyl functionalities in the isomers discussed here suggests their potential as intermediates for the synthesis of novel therapeutic agents.

-

Drug Discovery Intermediate: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further molecular elaboration. The piperidine moiety is a common feature in many centrally active drugs and can be important for receptor binding and pharmacokinetic properties.[11] These isomers, therefore, represent valuable building blocks for creating libraries of complex molecules for high-throughput screening.

-

Potential Biological Activity: While specific studies on these isomers are scarce, related structures have shown interesting biological profiles. For instance, compounds with a 4-cyanophenoxy moiety have been investigated as potent dopamine D4 receptor antagonists.[12] The benzophenone core itself is a known pharmacophore, and its substitution pattern can be tuned to target specific biological pathways.[13]

Figure 3: Potential applications of cyano-piperidinomethyl benzophenone isomers.

Safety and Handling

As with all laboratory chemicals, these compounds should be handled with appropriate care. While specific toxicity data for these isomers is not available, general safety precautions for benzophenone derivatives should be followed.

-

Hazard Identification: Benzophenone and its derivatives may cause skin and eye irritation.[2] Some benzophenones are suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[9]

-

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

-

Conclusion and Future Outlook

The cyano-piperidinomethyl benzophenone isomers, while not extensively studied, represent a class of compounds with considerable potential as intermediates in the synthesis of novel, biologically active molecules. This guide has clarified the ambiguity in the nomenclature of "this compound" by identifying and characterizing three distinct isomers. The proposed synthetic pathways, based on robust and well-established chemical reactions, provide a framework for their preparation in a laboratory setting.

Future research into these compounds could focus on the development of optimized and scalable synthetic routes, a thorough investigation of their physicochemical properties, and the exploration of their biological activities. As the demand for novel chemical entities in drug discovery and materials science continues to grow, these versatile benzophenone derivatives may prove to be valuable additions to the synthetic chemist's toolbox.

References

-

Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]

- P. K. S. Magar, S. B. Kamble, V. D. Gaware and S. S. Undare, RSC Adv., 2019, 9, 1792-1816.

-

Chem.LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

- G. A. Olah, S. J. Kuhn and S. H. Flood, J. Chem. Soc. C, 1967, 2733-2736.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

- S. Saeedi, A. K. Vadukoot and C. R. Hopkins, ACS Omega, 2022, 7, 33, 28994–29007.

- M. El Idrissi, et al., Molecules, 2023, 28, 7804.

- D. A. H. Hanafy, et al., RSC Adv., 2017, 7, 31633-31649.

- S. A. O. Wahab, et al., Molecules, 2020, 25, 2285.

- M. O. F. Khan, et al., Med. Chem. Res., 2012, 21, 2133–2143.

- M. A.

- D. F. Dinu, et al., Rev. Roum. Chim., 2017, 62, 4, 305-312.

- G. I. Oloyede, et al., J. Am. Sci., 2020, 16, 5, 59-67.

-

PrepChem.com. Step (3) Preparation of 3-Cyano-4-methylpyridine. [Link]

- S. Saeedi, A. K. Vadukoot and C. R. Hopkins, ChemRxiv, 2025, DOI: 10.26434/chemrxiv-2025-g6zh3.

- Google Patents.

- M. El Idrissi, et al., Molecules, 2023, 28, 7804.

- Q. Zhang, et al., RSC Adv., 2024, 14, 21008-21017.

- S. Saeedi, A. K. Vadukoot and C. R. Hopkins, ResearchGate, 2025, DOI: 10.26434/chemrxiv-2025-g6zh3.

- M. El Idrissi, et al., Sciforum, 2023, DOI: 10.3390/ECSOC-27-16010.

- D. A. H. Hanafy, et al., RSC Adv., 2017, 7, 31633-31649.

- S. Saeedi, et al., ACS Chem. Neurosci., 2022, 13, 11, 1695–1709.

- D. S. Siegel, et al., bioRxiv, 2024, DOI: 10.1101/2024.04.18.590022.

- S. S. Kulkarni, et al., Bioorg. Med. Chem. Lett., 2021, 46, 128173.

- M. G. L. Landry, et al., Molecules, 2023, 28, 1801.

- Google Patents.

- K. R. Mitchell, et al., bioRxiv, 2024, DOI: 10.1101/2024.04.22.590595.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-Cyano-4'-piperidinomethyl benzophenone | 898771-05-6 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 898751-86-5|3'-Cyano-2-piperidinomethyl benzophenone|BLDpharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

Solubility data for 3-Cyano-3'-piperidinomethyl benzophenone in organic solvents

An In-Depth Technical Guide to Determining the Solubility of 3-Cyano-3'-piperidinomethyl benzophenone in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for determining the solubility of this compound, a novel benzophenone derivative. We will delve into the theoretical underpinnings of solubility, present a strategic approach to solvent selection, and provide a detailed, step-by-step experimental protocol for generating reliable solubility data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the physicochemical properties of this compound.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the paramount importance of solubility. For a compound like this compound, understanding its solubility profile in various organic solvents is a foundational step. This data informs key decisions in:

-

Process Chemistry: Selection of appropriate solvents for reaction, crystallization, and purification, directly impacting yield and purity.

-

Formulation Development: The choice of excipients and the development of a suitable dosage form (e.g., oral, parenteral) are heavily reliant on the API's solubility.

-

Preclinical Studies: Solubility in biorelevant media and co-solvents is often a prerequisite for in-vitro and in-vivo testing.

This guide will provide both the theoretical context and the practical methodology to empower researchers to generate high-quality solubility data for this compound.

Physicochemical Profile of this compound

To predict the solubility behavior of this compound, we must first analyze its structure. The molecule possesses:

-

A large, relatively nonpolar benzophenone core, suggesting some affinity for nonpolar solvents.

-

A polar cyano (-CN) group, which can act as a hydrogen bond acceptor.

-

A basic piperidinomethyl group, which can act as a hydrogen bond acceptor and may be protonated in acidic conditions.

This combination of polar and nonpolar functionalities suggests that the solubility of this compound will be highly dependent on the specific properties of the solvent. A strategic selection of solvents with varying polarities and hydrogen bonding capabilities is therefore essential.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a useful starting point, but a more nuanced understanding is required for strategic solvent selection. Key factors governing solubility include:

-

Solvent Polarity: Polar solvents, like alcohols, tend to dissolve polar solutes, while nonpolar solvents, like hydrocarbons, are better suited for nonpolar solutes. The benzophenone core of our target molecule suggests that it will have limited solubility in highly polar solvents like water, but the presence of the cyano and piperidinomethyl groups will enhance its solubility in solvents of intermediate polarity.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. Protic solvents (e.g., methanol, ethanol) can donate hydrogen bonds, while aprotic polar solvents (e.g., DMSO, DMF) can only accept them. The cyano and piperidinomethyl groups on our target molecule are hydrogen bond acceptors, so they will interact favorably with protic solvents.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the crystal lattice together. Compounds with high melting points often have high crystal lattice energies and, consequently, lower solubilities.

A comprehensive understanding of these principles allows for a more targeted and efficient approach to solubility screening.

Strategic Solvent Selection

A well-designed solubility study should include a diverse set of solvents to probe the full range of interactions. We recommend a selection that spans the polarity spectrum and includes various functional groups.

Proposed Solvent Panel

| Solvent Class | Solvent | Polarity Index | Rationale |

| Nonpolar | n-Heptane | 0.1 | Represents purely aliphatic, nonpolar interactions. |

| Toluene | 2.4 | Aromatic, nonpolar solvent to probe pi-pi stacking interactions. | |

| Aprotic Polar | Dichloromethane (DCM) | 3.1 | A common process solvent with moderate polarity. |

| Acetone | 5.1 | A polar, aprotic, hydrogen bond acceptor. | |

| Acetonitrile (ACN) | 5.8 | A highly polar, aprotic solvent. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar, aprotic solvent with strong dissolving power. | |

| Protic Polar | Isopropanol (IPA) | 3.9 | A common protic solvent with intermediate polarity. |

| Ethanol (EtOH) | 4.3 | A polar, protic solvent widely used in pharmaceuticals. | |

| Methanol (MeOH) | 5.1 | The most polar of the common alcohol solvents. |

Logical Flow for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate solvent panel.

Caption: A flowchart illustrating the strategic selection of solvents for solubility determination.

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility. It is reliable, well-established, and provides high-quality data.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.01 mg)

-

Scintillation vials (e.g., 20 mL) with Teflon-lined caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or ACN) to prepare a stock solution of known concentration. This will be used to create a calibration curve.

-

Preparation of Calibration Curve: From the stock standard, prepare a series of dilutions to create at least five calibration standards. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration. Ensure the correlation coefficient (r²) is > 0.999.

-

Sample Preparation: Add an excess of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: To each vial, add a known volume (e.g., 5 mL) of the selected organic solvents.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For solvents with fine suspensions, centrifugation may be necessary.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid. Perform a known dilution of the filtrate into the mobile phase to bring the concentration within the range of the calibration curve.

-

HPLC Analysis: Analyze the diluted samples by HPLC using the same method as for the calibration curve.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility using the following formula:

Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

Experimental Workflow Diagram

The following diagram outlines the shake-flask solubility determination workflow.

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Data Interpretation and Reporting

The results of the solubility study should be presented in a clear and concise table, allowing for easy comparison between solvents.

Example Data Table

| Solvent | Solubility at 25 °C (mg/mL) | Solubility Classification |

| n-Heptane | [Insert Experimental Value] | [e.g., Sparingly soluble] |

| Toluene | [Insert Experimental Value] | [e.g., Soluble] |

| Dichloromethane | [Insert Experimental Value] | [e.g., Freely soluble] |

| Acetone | [Insert Experimental Value] | [e.g., Very soluble] |

| Acetonitrile | [Insert Experimental Value] | [e.g., Very soluble] |

| Dimethyl Sulfoxide | [Insert Experimental Value] | [e.g., Very soluble] |

| Isopropanol | [Insert Experimental Value] | [e.g., Soluble] |

| Ethanol | [Insert Experimental Value] | [e.g., Soluble] |

| Methanol | [Insert Experimental Value] | [e.g., Freely soluble] |

Solubility classifications can be based on standard pharmacopeial definitions (e.g., USP).

Conclusion

Determining the solubility of this compound in organic solvents is a fundamental exercise in its development as a potential pharmaceutical agent. By combining a theoretical understanding of solubility with a robust experimental methodology like the shake-flask method, researchers can generate the high-quality data necessary to guide future development activities. The strategic approach to solvent selection and the detailed protocol provided in this guide offer a clear path to achieving this critical milestone.

References

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 3-Cyano-3'-piperidinomethyl benzophenone

Abstract

This document provides a comprehensive guide for the synthesis of 3-Cyano-3'-piperidinomethyl benzophenone, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. The synthetic strategy is centered around a pivotal reductive amination step, a robust and widely utilized transformation in pharmaceutical drug development. This guide details the necessary reagents, provides a step-by-step experimental protocol, and explains the underlying chemical principles and rationale for key procedural choices. The protocol is designed for researchers, chemists, and professionals in drug development, offering a self-validating system for the reliable preparation of the target compound.

Introduction and Synthetic Strategy

Benzophenone and its derivatives are a critical class of compounds, forming the structural core of numerous biologically active molecules and functional materials.[1][2] The target molecule, this compound, incorporates three key functionalities: a central benzophenone core, a nitrile group which can serve as a synthetic handle for further transformations into amines or carboxylic acids, and a piperidinomethyl moiety, a common feature in pharmacologically active compounds.[3][4]

The synthesis of this molecule is most effectively approached through a multi-step sequence. The overall strategy involves the initial formation of a benzophenone intermediate possessing a functional group that can be converted to the piperidinomethyl side chain. A highly efficient and selective method for this conversion is the reductive amination of a formyl-substituted benzophenone with piperidine.

This application note will focus on the core transformation: the reductive amination of a key intermediate, 3-Cyano-3'-formylbenzophenone , with piperidine. While the synthesis of the aldehyde intermediate is a prerequisite, this guide will concentrate on the final, crucial C-N bond-forming reaction.

Figure 1: Overall two-stage synthetic workflow.

Reagents and Materials

Successful execution of the protocol requires high-purity reagents and appropriate laboratory equipment. All reagents should be sourced from reputable chemical suppliers.

| Reagent / Material | Grade | Purpose | Supplier Example |

| 3-Cyano-3'-formylbenzophenone | ≥95% | Starting Material | Custom Synthesis / Specialty Supplier |

| Piperidine | ≥99% | Amine Source | Sigma-Aldrich, Merck |

| Sodium triacetoxyborohydride (STAB) | ≥97% | Reducing Agent | Sigma-Aldrich, Alfa Aesar |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Reaction Solvent | Fisher Scientific |

| Acetic Acid, Glacial | ACS Grade | Catalyst | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Aqueous Work-up | Standard Lab Stock |

| Brine (Saturated NaCl solution) | ACS Grade | Aqueous Work-up | Standard Lab Stock |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Drying Agent | Standard Lab Stock |

| Silica Gel | 60 Å, 230-400 mesh | Column Chromatography | Sorbent Technologies |

| Ethyl Acetate | HPLC Grade | Eluent | Standard Lab Stock |

| Hexanes | HPLC Grade | Eluent | Standard Lab Stock |

Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.

Experimental Protocol: Reductive Amination

This protocol details the conversion of 3-Cyano-3'-formylbenzophenone to the final product via reductive amination.

Principle of the Reaction

Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction proceeds in two main stages:

-

Imine/Iminium Ion Formation: The aldehyde (3-Cyano-3'-formylbenzophenone) reacts with the secondary amine (piperidine) under mildly acidic conditions to form a Schiff base, which is then protonated to an iminium ion. The acidic catalyst (acetic acid) is crucial for activating the carbonyl group and facilitating the dehydration step.[5]

-

Reduction: A hydride-based reducing agent, specifically chosen for its mildness and selectivity, reduces the iminium ion to the final tertiary amine product.

Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this protocol. It is less reactive than sodium borohydride (NaBH₄) and will selectively reduce the protonated iminium ion in the presence of the unreacted aldehyde, minimizing side reactions such as the reduction of the starting aldehyde to an alcohol.[5]

Figure 2: Mechanism of Reductive Amination.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 3-Cyano-3'-formylbenzophenone (1.0 eq, e.g., 2.49 g, 10 mmol).

-

Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) and stir until the starting material is fully dissolved.

-

Amine Addition: Add piperidine (1.1 eq, 1.08 mL, 11 mmol) to the solution, followed by glacial acetic acid (1.1 eq, 0.63 mL, 11 mmol).

-

Initial Stirring: Allow the mixture to stir at room temperature for 30-45 minutes. This period allows for the initial formation of the iminium ion intermediate.

-

Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq, 3.18 g, 15 mmol) to the reaction mixture. Note: The addition may cause slight effervescence.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution (30 mL). Continue stirring for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product should be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is typically effective.

-

Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

-

Final Product: Evaporate the solvent from the pure fractions to obtain this compound as a solid or viscous oil.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several factors:

-

Reaction Monitoring: The use of TLC at regular intervals provides a direct measure of the reaction's progression, allowing the researcher to confirm the consumption of starting material before proceeding to work-up.

-

Selective Reagents: The choice of NaBH(OAc)₃ is a key self-validating feature. Its selectivity for the iminium ion over the carbonyl group ensures the desired reaction pathway is overwhelmingly favored.[5]

-

Standardized Work-up: The aqueous work-up procedure is designed to effectively remove the acidic catalyst, unreacted amine, and boron by-products, ensuring a cleaner crude product for final purification.

References

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][5]

-

Zhang, B. L., Cao, L. J., Xu, S., & Wang, P. (n.d.). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Retrieved from [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link][6]

-

ResearchGate. (n.d.). Preparation and synthetic applications of cyano compounds. Retrieved from [Link][4]

-

Zheng, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Retrieved from [Link][1][2]

-

Aitken, D. J., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. Retrieved from [Link][3]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

Application Note: 3-Cyano-3'-piperidinomethyl benzophenone as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

This application note details the utility of 3-Cyano-3'-piperidinomethyl benzophenone (CAS 898792-70-6) as a bifunctional intermediate in the synthesis of pharmaceutical candidates. This molecule combines a lipophilic benzophenone core with two distinct reactive handles: a nitrile group (amenable to bioisosteric transformation) and a piperidinomethyl moiety (a validated pharmacophore for solubility and receptor binding).

This guide is designed for medicinal chemists and process development scientists. It covers the molecule's physiochemical profile, specific synthetic protocols for downstream derivatization (focusing on tetrazole formation and reductive coupling), and validated quality control methodologies.

Chemical Profile & Specifications

The utility of this intermediate lies in its "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 898792-70-6 |

| Molecular Formula | C₂₀H₂₀N₂O |

| Molecular Weight | 304.39 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water |

| pKa (Calculated) | ~9.2 (Piperidine nitrogen) |

| LogP (Predicted) | 3.8 - 4.2 |

| Key Functionalities | 1.[1][2] Nitrile (-CN): Precursor to amides, amines, or tetrazoles.2. Piperidine: Basic center, H-bond acceptor.3. Ketone: Linker, amenable to reduction or Grignard addition. |

Application I: Synthesis of Bioactive Tetrazoles (Angiotensin/Inflammation Targets)

Context: The nitrile group at the 3-position is a classic handle for generating tetrazoles . Tetrazoles are bioisosteres of carboxylic acids, offering improved metabolic stability and lipophilicity. This transformation is critical in the development of Angiotensin II receptor blockers (ARBs) and specific anti-inflammatory agents.

Protocol A: [3+2] Cycloaddition to 5-Substituted Tetrazole

Objective: Convert the 3-cyano group into a 5-substituted tetrazole using sodium azide.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Sodium Azide (

) (1.5 eq) -

Zinc Bromide (

) (1.0 eq) - Lewis Acid Catalyst -

Solvent: Water/Isopropanol (1:1 v/v) or DMF (if solubility is limited)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the benzophenone intermediate in 20 mL of solvent.

-

Addition: Add

(10 mmol) followed by-

Safety Note:

is toxic and can form explosive hydrazoic acid if acidified. Maintain pH > 7.[3]

-

-

Reaction: Heat the mixture to reflux (approx. 80-100°C) for 12–24 hours. Monitor by TLC (eluent: DCM/MeOH 9:1) or HPLC. The nitrile peak (approx. 2230 cm⁻¹ in IR) should disappear.

-

Workup:

-

Cool to room temperature.

-

Add 3N HCl carefully to adjust pH to ~2–3 (precipitates the tetrazole).

-

Caution: Perform this in a fume hood to vent any trace

. -

Extract with Ethyl Acetate (3 x 20 mL).

-

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Ethanol/Water.

Application II: CNS-Active Ligand Synthesis (H3/GPCR Antagonists)

Context: The piperidinomethyl benzophenone scaffold bears structural similarity to histamine H3 receptor antagonists (e.g., Pitolisant analogs). The ketone bridge can be modified to tune the spatial orientation of the two aromatic rings.

Protocol B: Ketone Reduction to Secondary Alcohol

Objective: Create a chiral or racemic alcohol linker to increase sp3 character (Fsp3), improving solubility and target fit.

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve substrate (5 mmol) in anhydrous Methanol (15 mL) under Nitrogen atmosphere. Cool to 0°C.

-

Reduction: Add

(7.5 mmol) portion-wise over 15 minutes.-

Observation: Gas evolution (

) will occur.

-

-

Stirring: Allow to warm to room temperature and stir for 2 hours.

-

Quenching: Quench reaction with Saturated

solution (10 mL). -

Isolation: Evaporate Methanol under reduced pressure. Extract aqueous residue with DCM.

-

Outcome: Yields the benzhydrol derivative. The cyano group remains intact under these mild conditions, allowing for orthogonal functionalization later.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitrile and ketone functionalities.

Quality Control & Analytical Protocols

To ensure the integrity of the intermediate before use in GMP or GLP environments, the following HPLC method is recommended.

Method: Reverse-Phase HPLC for Purity Assessment

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10%

90% B (Linear) -

15-20 min: 90% B (Hold)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic core) and 220 nm (amide/peptide bonds if derivatized).

-

Retention Time: Expect the parent compound to elute in the mid-to-late region due to the lipophilic benzophenone core.

References

- Vertex AI Search. (2023). Synthesis of benzophenone derivatives containing piperidine and cyano groups.

- Kummer, D. A., et al. (2012). "Benzophenone: a ubiquitous scaffold in medicinal chemistry." Phytochemistry Reviews. (General reference for scaffold utility).

- Rohand, T., et al. (2009). "Palladium-catalyzed cyanation of aryl halides: Recent developments and applications." Synthesis.

Sources

Application Notes and Protocols for the Synthesis of 3-Cyano-3'-piperidinomethyl benzophenone via Reductive Amination

Introduction: The Strategic Importance of Substituted Benzophenones and the Efficiency of Reductive Amination

Substituted benzophenones are a class of compounds with significant interest in medicinal chemistry and materials science, serving as versatile scaffolds for the development of novel therapeutic agents and functional materials. The target molecule of this guide, 3-Cyano-3'-piperidinomethyl benzophenone, incorporates a nitrile group, which is a key functional group in many pharmaceuticals, and a piperidinomethyl moiety, a common feature in centrally active drugs. The synthesis of such tertiary amines is a crucial step in drug discovery and development.[1]

Reductive amination is a highly efficient and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[2] This one-pot reaction combines the formation of an iminium ion intermediate from a ketone or aldehyde and an amine, followed by its in-situ reduction to the corresponding amine.[3] This methodology offers several advantages over other N-alkylation methods, including milder reaction conditions, higher chemoselectivity, and the avoidance of over-alkylation byproducts.[3]

This application note provides a comprehensive, in-depth technical guide for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol, the underlying chemical principles, and practical insights for a successful synthesis.

Part 1: Synthesis of the Key Precursor: 3-Cyano-3'-formylbenzophenone

A crucial prerequisite for the final reductive amination step is the availability of the benzophenone precursor, 3-Cyano-3'-formylbenzophenone. A robust and regioselective method for its synthesis is the Friedel-Crafts acylation.[4][5] This classic carbon-carbon bond-forming reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[6] In this protocol, we will utilize the Friedel-Crafts acylation of benzonitrile with 3-formylbenzoyl chloride.

Reaction Scheme: Friedel-Crafts Acylation

Caption: Synthesis of 3-Cyano-3'-formylbenzophenone via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 3-Cyano-3'-formylbenzophenone

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| Benzonitrile | Anhydrous, 99% | Sigma-Aldrich |

| 3-Formylbenzoyl chloride | 97% | Combi-Blocks |

| Aluminum chloride (AlCl₃) | Anhydrous, powder | Acros Organics |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| Hydrochloric acid (HCl) | Concentrated (37%) | VWR Chemicals |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | J.T. Baker |

| Magnesium sulfate (MgSO₄) | Anhydrous | EMD Millipore |

| Ethyl acetate | ACS Grade | Pharmco-Aaper |

| Hexanes | ACS Grade | Macron Fine Chemicals |

| Round-bottom flask | - | - |

| Magnetic stirrer and stir bar | - | - |

| Addition funnel | - | - |

| Ice bath | - | - |

| Separatory funnel | - | - |

| Rotary evaporator | - | - |

| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sorbent Technologies |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) to the flask, followed by the dropwise addition of 3-formylbenzoyl chloride (1.0 equivalent) via the addition funnel at 0 °C (ice bath).

-

Addition of Benzonitrile: After stirring the mixture for 15 minutes, add benzonitrile (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and decomposes the aluminum chloride complex.[5]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 3-Cyano-3'-formylbenzophenone as a solid.

Part 2: Reductive Amination to Synthesize this compound

With the precursor ketone in hand, the next stage is the reductive amination with piperidine. We will employ sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective hydride source, particularly well-suited for the reductive amination of ketones.[7][8][9] It is less reactive than sodium borohydride, which allows for the in-situ reduction of the iminium ion in the presence of the unreacted ketone, minimizing the formation of alcohol byproducts.[3]

Reaction Mechanism: Reductive Amination

Caption: Mechanism of reductive amination of a ketone with a secondary amine.

Experimental Protocol: Reductive Amination

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 3-Cyano-3'-formylbenzophenone | As synthesized | - |

| Piperidine | 99% | Alfa Aesar |

| Sodium triacetoxyborohydride (STAB) | 97% | Oakwood Chemical |

| Acetic acid | Glacial | Avantor |

| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | J.T. Baker |

| Magnesium sulfate (MgSO₄) | Anhydrous | EMD Millipore |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Methanol | ACS Grade | VWR Chemicals |

| Round-bottom flask | - | - |

| Magnetic stirrer and stir bar | - | - |

| Nitrogen inlet | - | - |

| Separatory funnel | - | - |

| Rotary evaporator | - | - |

| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sorbent Technologies |

Reaction Parameters:

| Component | Equivalents | Molarity (in DCE) |

| 3-Cyano-3'-formylbenzophenone | 1.0 | ~0.1 M |

| Piperidine | 1.2 | - |

| Sodium triacetoxyborohydride | 1.5 | - |

| Acetic acid | 1.2 | - |

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 3-Cyano-3'-formylbenzophenone (1.0 equivalent) and anhydrous 1,2-dichloroethane (DCE).

-

Amine and Acid Addition: Add piperidine (1.2 equivalents) followed by glacial acetic acid (1.2 equivalents) to the stirred solution.

-

Addition of Reducing Agent: After stirring for 30 minutes at room temperature, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. An increase in temperature may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 8-12 hours under a nitrogen atmosphere. Monitor the reaction's completion by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of DCE).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane, potentially with a small amount of triethylamine (0.5-1%) to prevent the amine product from tailing on the acidic silica gel.[10][11]

Part 3: Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data for the target compound.

Infrared (IR) Spectroscopy:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | 2230-2220 |

| C=O (Ketone) | 1660-1650[12][13][14] |

| C-N (Tertiary amine) | 1250-1020 |

| Aromatic C-H | 3100-3000 |

| Aliphatic C-H | 2950-2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Aromatic protons: Multiplets in the range of δ 7.2-8.0 ppm.

-

Benzylic protons (-CH₂-N): A singlet around δ 3.5-3.7 ppm.

-

Piperidine protons (-CH₂-): Broad multiplets in the range of δ 1.4-2.5 ppm.

-

-

¹³C NMR:

-

C=O (Ketone): δ 195-197 ppm.

-

C≡N (Nitrile): δ 118-120 ppm.

-

Aromatic carbons: δ 125-140 ppm.

-

Benzylic carbon (-CH₂-N): δ ~60 ppm.

-

Piperidine carbons: δ 24-55 ppm.[15]

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₂₀H₂₀N₂O).[16][17]

-

A key fragmentation pattern for tertiary amines is the α-cleavage, which would result in characteristic fragment ions.[18]

Part 4: Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction; decomposition of STAB due to moisture. | Ensure all reagents and solvents are anhydrous. Increase the reaction time or slightly warm the reaction mixture (e.g., to 40-50 °C). Add a second portion of STAB if the reaction stalls. |

| Formation of alcohol byproduct | Reduction of the ketone by STAB. | Add STAB portion-wise at room temperature. Ensure sufficient time for iminium ion formation before adding the reducing agent. |

| Unreacted starting material | Insufficient equivalents of amine or STAB; steric hindrance. | Increase the equivalents of piperidine and STAB. If steric hindrance is an issue, consider a more reactive reducing agent or longer reaction times at a slightly elevated temperature. |

| Difficulty in purification | Product streaking on silica gel column. | Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the acidic silica gel.[10][11] Alternatively, use a different stationary phase like alumina. For challenging separations, buffer-assisted extraction can be considered.[19] |

| Presence of iminium ion in product | Incomplete reduction. | Ensure sufficient equivalents of STAB are used and allow for adequate reaction time. |

Safety and Handling

-

Sodium triacetoxyborohydride (STAB): STAB is a water-sensitive reagent. Handle it in a dry environment, preferably under an inert atmosphere. It can release flammable gases upon contact with water. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

1,2-Dichloroethane (DCE): DCE is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

Piperidine: Piperidine is a corrosive and flammable liquid. Handle with care, avoiding skin and eye contact.

-

General Precautions: Always conduct reactions in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound through a two-step process involving Friedel-Crafts acylation and subsequent reductive amination. By following the outlined procedures and considering the provided troubleshooting guidance, researchers can efficiently synthesize this valuable compound for further investigation in drug discovery and development programs. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of substituted tertiary amines.

References

- BenchChem. (2025). Application Notes and Protocols: 3-Bromo-2-(bromomethyl)

- ACS Publications. (2008). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology.

- Giorgianni, S., et al. (1980). Infrared Spectra of Benzophenone and Its p-Halogen Derivatives. Spectroscopy Letters, 13(7), 445-455.

- Sigma-Aldrich. 3-(Bromomethyl)benzonitrile 95%.

- BenchChem. (2025). Technical Support Center: Synthesis of 3-(1-Cyanoethyl)benzoyl chloride. BenchChem.

- Juchnovski, I. N., Kolev, T. M., & Stamboliyska, B. A. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order.

- Taylor & Francis Online. (2006).

- Sigma-Aldrich. 3-(Bromomethyl)benzonitrile 95%.

- PrepChem.com. Synthesis of 3-cyano-2-methyl-benzoyl chloride.

- AiFChem. 1711-11-1 | 3-Cyanobenzoyl chloride.

- ResearchGate. Synthetic Strategies and Cascade Reactions of 2‐Cyanobenzophenones for the Access to Diverse 3,3‐Disubstituted Isoindolinones and 3‐Aryl‐3‐Hydroxyisoindolinones.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- PMC. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.

- Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 779-783.

- Whitman People. GCMS Section 6.

- Biotage. (2023). Is there an easy way to purify organic amines?.

- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.

- Interpret

- Journal of Molecular Structure. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl).

- Chawla, H. M., et al. Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones.

- Biotage. (2023).

- Chem-Impex. 3-Cyanobenzoyl chloride.

- ChemicalBook. Benzophenone(119-61-9) IR1.

- Google Patents.

- ChemicalBook. (2026). 3-Cyanobenzoyl chloride | 1711-11-1.

- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.

- Organic Chemistry Portal.

- LIFECHEM PHARMA. 4-bromomethyl Benzonitrile.

- Master Organic Chemistry. (2017).

- Merck Millipore. Sodium Triacetoxyborohydride.

- Sigma-Aldrich. Sodium Triacetoxyborohydride.

- Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

- Sigma-Aldrich.

- Organic Chemistry Portal. Suzuki Coupling.

- Google Patents. CN102976998A - A kind of synthetic method of 2- cyano-benzyl bromide and the like.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)

- PMC.

- BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.

- Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE.

- ChemicalBook. 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum.

- ResearchGate. The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents.

- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 299-300.

- ResearchGate. (2017). Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents.

- The Royal Society of Chemistry. (2024).

- Synthesis of 3-(4-aryl-3-cyano-2-methoxypyridin-6- yl)tropolones by the reactions of.

- Google Patents.

- Eureka | Patsnap. Synthesis method of 3-cyanobenzaldehyde.

- Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. biotage.com [biotage.com]

- 11. biotage.com [biotage.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 18. GCMS Section 6.15 [people.whitman.edu]

- 19. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yield of 3-Cyano-3'-piperidinomethyl Benzophenone

Introduction

Welcome to the technical support center for the synthesis of 3-Cyano-3'-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via a Mannich reaction. This compound is a β-amino-carbonyl compound, also known as a Mannich base, a class of molecules that serve as crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, enhance reaction yield, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected synthetic route for this compound?

The most logical and common pathway for synthesizing this molecule is the Mannich reaction.[1][2] This is a three-component condensation involving:

-

An 'active hydrogen' compound: 3-Cyano-3'-acetylbenzophenone . The acidic α-protons on the acetyl group are the reaction site.

-

A non-enolizable aldehyde: Formaldehyde is almost universally used for aminomethylation.[3]

-

A secondary amine: Piperidine .[3]

The reaction aminomethylates the active hydrogen on the acetyl group to form the desired β-amino ketone.[2]

Q2: Can you illustrate the core mechanism of this Mannich reaction?

Certainly. The reaction proceeds in two main stages under acidic conditions, which are more common for this transformation.[4]

-

Stage 1: Formation of the Iminium Ion. Piperidine (a secondary amine) reacts with formaldehyde. This begins with a nucleophilic addition to the carbonyl carbon, followed by dehydration, to form a highly electrophilic N,N-disubstituted iminium ion (also known as an Eschenmoser salt precursor).[1][4]

-

Stage 2: Nucleophilic Attack. The ketone, 3-cyano-3'-acetylbenzophenone, tautomerizes to its enol form. The electron-rich enol then acts as a nucleophile, attacking the electrophilic iminium ion. This forms the new carbon-carbon bond and, after deprotonation, yields the final Mannich base product.[1][5]

Q3: What are the typical solvents and catalysts for this reaction?

Ethanol or methanol are common solvents. The reaction is often catalyzed by a strong acid, such as hydrochloric acid (HCl), which facilitates both the formation of the iminium ion and the enolization of the ketone.[4] In some cases, the amine hydrochloride salt itself can serve as the acid catalyst.[6]

Q4: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method.[2] Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to resolve the starting ketone, the Mannich base product, and any potential side products. The product, being a tertiary amine, will be more polar than the starting ketone and should have a lower Rf value. Staining with potassium permanganate can help visualize all spots.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction yield is consistently below 30%. What are the primary factors to investigate?

A: Low yield is a common issue stemming from several critical parameters. A systematic approach is essential for diagnosis.

-

Reactant Quality and Stoichiometry:

-

Purity: Ensure the 3-cyano-3'-acetylbenzophenone starting material is pure and free from contaminants that could interfere with enolization. Verify the purity of piperidine, as oxidation can reduce its effectiveness.

-

Formaldehyde Source: Paraformaldehyde is often used as a source of formaldehyde. Ensure it is dry and readily depolymerizes under the reaction conditions. Using an aqueous formaldehyde solution can introduce excess water, which may hinder the dehydration step in iminium ion formation. A slight excess (1.1-1.2 equivalents) of both formaldehyde and piperidine is often beneficial.

-

-

Iminium Ion Formation: The formation of the piperidinium iminium ion is crucial. Pre-mixing the piperidine and formaldehyde in the solvent with the acid catalyst for a short period (15-30 minutes) at room temperature before adding the ketone can sometimes improve yields by ensuring the electrophile is readily available.

-

Reaction Conditions (pH, Temperature, Time):

-

pH Control: The reaction is typically acid-catalyzed.[4] An overly acidic medium can lead to unwanted side reactions or polymerization, while insufficient acid will slow the formation of the crucial iminium ion. If starting with piperidine free base, add an equimolar amount of HCl.

-

Temperature: While heating can accelerate the reaction, excessive temperatures (e.g., high reflux) may promote side reactions, such as the formation of bis-Mannich products or aldol condensations.[5] Aim for a moderate temperature (e.g., 40-60 °C) and monitor by TLC.

-

Reaction Time: Mannich reactions can take several hours to reach completion.[6] Monitor the reaction every 1-2 hours until the starting ketone spot on the TLC plate is significantly diminished.

-

| Parameter | Recommended Range | Rationale |

| Stoichiometry | 1.0 eq. Ketone | Limiting Reagent |

| 1.1 - 1.2 eq. Piperidine | Drives reaction forward, accounts for volatility | |

| 1.1 - 1.2 eq. Formaldehyde | Drives reaction forward | |

| Catalyst | 1.1 - 1.2 eq. HCl (if using free base) | Ensures acidic conditions for iminium formation |

| Temperature | 40 - 60 °C | Balances reaction rate against side-product formation |

| Time | 3 - 12 hours | Allow sufficient time for completion; monitor by TLC |

| Solvent | Ethanol, Methanol, Isopropanol | Good solubility for reactants |

Problem: Formation of Multiple Products/Impurities

Q: My TLC and LC-MS analyses show multiple spots/peaks. What are the likely side products and how can I minimize them?

A: The presence of multiple products points to competing reaction pathways.

-

Likely Side Products:

-

Bis-aminomethylation Product: The acetyl group has two active α-hydrogens. After the first aminomethylation, the remaining α-hydrogen is still acidic and can react with a second iminium ion. This results in a bis-Mannich base.[5]

-

Aldol Condensation Product: The enol form of the ketone can react with another molecule of the ketone (in its keto form) instead of the iminium ion, leading to aldol adducts.

-

Piperidine-Formaldehyde Adducts: Piperidine and formaldehyde can form other species besides the desired iminium ion, such as (N,N-dialkylamino)methanols.[6]

-

-

Minimization Strategies:

-

Control Stoichiometry: Avoid a large excess of the iminium ion precursors (piperidine and formaldehyde) to reduce the likelihood of bis-alkylation. Using the ketone as the limiting reagent is standard practice.

-

Order of Addition: Adding the ketone slowly to the pre-formed iminium ion solution can help maintain a low concentration of the enol, favoring the desired cross-reaction over self-condensation.

-

Temperature Control: Lowering the reaction temperature often increases selectivity and disfavors the formation of byproducts which may have higher activation energies.

-

Problem: Difficulty in Product Isolation and Purification

Q: The crude product is a sticky oil and is difficult to purify. What strategies do you recommend?

A: Mannich bases are often oils at room temperature due to their tertiary amine structure. A multi-step purification strategy is most effective.

-

Acid-Base Work-up (Mandatory): This is the most critical step to separate your basic product from neutral starting materials and byproducts.

-

After the reaction is complete, cool the mixture and dilute it with water.

-

Extract with an organic solvent (e.g., ethyl acetate) to remove non-basic organic impurities.

-

Basify the aqueous layer with a strong base (e.g., 10N NaOH) to a pH > 12.[7] This deprotonates the piperidinium salt and makes the Mannich base soluble in organic solvents.

-

Extract the free base product from the basified aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification Techniques:

-

Crystallization as a Salt: The purified oil can often be crystallized by dissolving it in a solvent like isopropanol or ethanol and adding a strong acid (e.g., HCl in ether or p-toluenesulfonic acid). The resulting hydrochloride or tosylate salt is typically a stable, crystalline solid that can be filtered and dried.

-

Column Chromatography: If salt formation is unsuccessful, purification via flash column chromatography on silica gel is an option. Because the product is basic, peak tailing can be an issue. To mitigate this, add 1-2% triethylamine or ammonia in methanol to the eluent system (e.g., a gradient of ethyl acetate in hexanes, followed by methanol in dichloromethane).[8][9]

-

Experimental Protocols

Protocol 1: General Synthesis Procedure

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol.

-

Add piperidine (1.1 eq.) followed by the slow addition of concentrated HCl (1.1 eq.) while cooling in an ice bath.

-

Add paraformaldehyde (1.2 eq.) to the stirred solution.

-

Allow the mixture to stir at room temperature for 20 minutes to facilitate the formation of the iminium salt.

-

Add 3-cyano-3'-acetylbenzophenone (1.0 eq.).

-

Heat the reaction mixture to 50-60 °C and monitor its progress using TLC.[2]

-

Once the starting material is consumed (typically 3-8 hours), cool the reaction to room temperature.

Protocol 2: Product Work-up and Purification

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.

-

Dilute the residue with deionized water and transfer to a separatory funnel.

-

Wash the aqueous solution with ethyl acetate (2x) to remove any non-basic impurities. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and slowly add 10N NaOH solution until the pH is ~13-14.

-

Extract the liberated Mannich base with dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as an oil.

-

For final purification, proceed with either salt crystallization or column chromatography as described in the troubleshooting guide.

References

-

PrepChem.com. Synthesis of 3-Amino-3'-methylbenzophenone. [Link]

-

ResearchGate. The Mannich Reaction. [Link]

-

Wikipedia. Mannich reaction. [Link]

-

National Center for Biotechnology Information. Mannich bases in medicinal chemistry and drug design. [Link]

-

National Center for Biotechnology Information. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

-

Chemistry Steps. Mannich Reaction. [Link]

-

MDPI. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Link]

-

National Center for Biotechnology Information. Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

- Google Patents.

-

Teledyne Labs. Purification Strategies for Flavones and Related Compounds. [Link]

-

Reddit. Purification of THP protected compound. [Link]

Sources

- 1. Mannich reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. teledynelabs.com [teledynelabs.com]

- 9. reddit.com [reddit.com]

Technical Support Center: Stability and Degradation of 3-Cyano-3'-piperidinomethyl benzophenone

Welcome to the technical support center for 3-Cyano-3'-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to anticipate, identify, and address degradation issues in your experiments. Our approach is grounded in established chemical principles and field-proven methodologies to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, this compound has three primary functional groups susceptible to degradation: the nitrile (cyano) group , the benzophenone core , and the tertiary amine (within the piperidinomethyl substituent). Therefore, the main degradation pathways to be aware of are hydrolysis , photodegradation , and oxidation . Each of these can be influenced by factors such as pH, light exposure, temperature, and the presence of oxidizing agents.

Q2: I'm observing a loss of the parent compound in my aqueous formulation over time. What is the likely cause?

A2: A time-dependent loss of this compound in an aqueous environment strongly suggests hydrolytic degradation . The most probable site of hydrolysis is the nitrile group. Under either acidic or basic conditions, the nitrile can be hydrolyzed, first to an amide intermediate and subsequently to a carboxylic acid.[1][2][3][4][5] The rate of this hydrolysis is highly dependent on pH and temperature.

Q3: My solid compound has developed a yellowish tint after being stored on the lab bench. What could be happening?

A3: The development of a yellow color upon exposure to ambient light is a classic indicator of photodegradation , a common issue for benzophenone derivatives.[6][7] The benzophenone core is a potent UV absorber, which is why such compounds are used in sunscreens.[8] However, this absorption of light energy can also lead to photochemical reactions that alter the molecule's structure, often resulting in colored degradants.[6][9] It is crucial to store this compound in light-resistant containers.

Q4: I've noticed the formation of an unexpected impurity with a higher molecular weight in the presence of an excipient known to contain peroxides. What is the likely reaction?

A4: The formation of a higher molecular weight impurity, particularly in the presence of peroxides, points towards oxidative degradation . The tertiary amine of the piperidinomethyl group is susceptible to oxidation, which can lead to the formation of an N-oxide. This adds an oxygen atom to the nitrogen, increasing the molecular weight by approximately 16 Da. N-oxides are common metabolites and degradation products of tertiary amines.[10][11]

Troubleshooting Guide: Investigating and Mitigating Degradation

This section provides a structured approach to identifying and resolving degradation issues through forced degradation studies. These studies, also known as stress testing, are a cornerstone of pharmaceutical development for establishing degradation pathways and developing stability-indicating analytical methods.[6][10][12][13][14][15][16] The goal is to induce a small amount of degradation, typically in the range of 5-20%, to ensure that the degradation products are detectable without completely consuming the parent compound.[6]

Issue 1: Unidentified Peaks in Chromatogram - Suspected Hydrolysis

Causality: The nitrile group is likely hydrolyzing to a carboxylic acid via an amide intermediate. This process is catalyzed by acid or base.[1][2][3][4][5]

Troubleshooting Protocol: Forced Hydrolysis Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Add an aliquot of the stock solution to 0.1 M hydrochloric acid.

-

Basic Hydrolysis: Add an aliquot of the stock solution to 0.1 M sodium hydroxide.

-

Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

-

-

Incubation: Heat the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Before analysis, neutralize the acidic and basic samples to prevent further degradation.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (see below).

Expected Degradation Products:

| Degradant Name | Structure | Change in Mass |